Synthetic Yield Advantage: 92% for 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine vs. 74-75% for 4-Chloro-6-iodo Analog
The synthesis of 4-chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine from 4-chlorothieno[3,2-d]pyrimidine and tributyltin chloride in the presence of LDA proceeds with a 92% yield . In contrast, the synthesis of the analogous 4-chloro-6-iodothieno[3,2-d]pyrimidine from the same starting material is reported with a lower yield of approximately 74-75% . This 17-18% absolute yield difference translates to a 23% relative improvement in material efficiency when selecting the stannyl intermediate for multi-step synthetic routes.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | 4-Chloro-6-iodothieno[3,2-d]pyrimidine (74-75%) |
| Quantified Difference | Absolute difference: +17-18%; Relative improvement: ~23% |
| Conditions | Both reactions start from 4-chlorothieno[3,2-d]pyrimidine; target uses LDA and tributyltin chloride ; comparator uses iodination conditions |
Why This Matters
Higher synthetic yield directly reduces per-gram cost and waste in multi-step medicinal chemistry campaigns, making the stannyl intermediate more economical for scale-up and library synthesis.
- [1] Molaid. (n.d.). 4-chloro-6-tributylstannanyl-thieno[3,2-d]pyrimidine | 875339-90-5. View Source
- [2] Chem960. (n.d.). 4-氯-6-碘噻吩并[3,2-D]嘧啶的合成路线. View Source
